

Spectroscopic Profile of **N-ethylcyclohexanecarboxamide**: A Technical Guide

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Compound of Interest

Compound Name: *N-ethylcyclohexanecarboxamide*

Cat. No.: *B139311*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-ethylcyclohexanecarboxamide**. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this molecule. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **N-ethylcyclohexanecarboxamide**[\[1\]](#)
- Chemical Formula: $C_9H_{17}NO$ [\[1\]](#)
- Molecular Weight: 155.24 g/mol [\[1\]](#)
- Structure:



Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-ethylcyclohexanecarboxamide**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.3 - 5.8	Broad Singlet	1H	-NH-
~ 3.25	Quartet	2H	-NH-CH ₂ -CH ₃
~ 2.0 - 2.2	Multiplet	1H	-CH-C=O
~ 1.6 - 1.9	Multiplet	4H	Cyclohexyl -CH ₂ - (axial)
~ 1.1 - 1.4	Multiplet	6H	Cyclohexyl -CH ₂ - (equatorial)
~ 1.15	Triplet	3H	-NH-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 176	C=O
~ 45	-CH-C=O
~ 35	-NH-CH ₂ -CH ₃
~ 30	Cyclohexyl CH ₂
~ 26	Cyclohexyl CH ₂
~ 15	-NH-CH ₂ -CH ₃

2.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, Broad	N-H Stretch (Amide)
~ 2930, 2850	Strong	C-H Stretch (Aliphatic)
~ 1640	Strong	C=O Stretch (Amide I)
~ 1550	Strong	N-H Bend (Amide II)
~ 1450	Medium	CH ₂ Scissoring

2.3. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z Ratio	Predicted Fragment Ion
155	[M] ⁺ (Molecular Ion)
126	[M - C ₂ H ₅] ⁺
113	[M - C ₃ H ₆] ⁺
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
72	[CH ₂ =NH-CH ₂ -CH ₃] ⁺
55	[C ₄ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **N-ethylcyclohexanecarboxamide**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz NMR Spectrometer
 - Pulse Program: Standard single-pulse sequence (zg30)
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64
 - Spectral Width: -2 to 12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz NMR Spectrometer
 - Pulse Program: Proton-decoupled pulse sequence (zgpg30)
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on sample concentration
 - Spectral Width: 0 to 200 ppm
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.

- Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

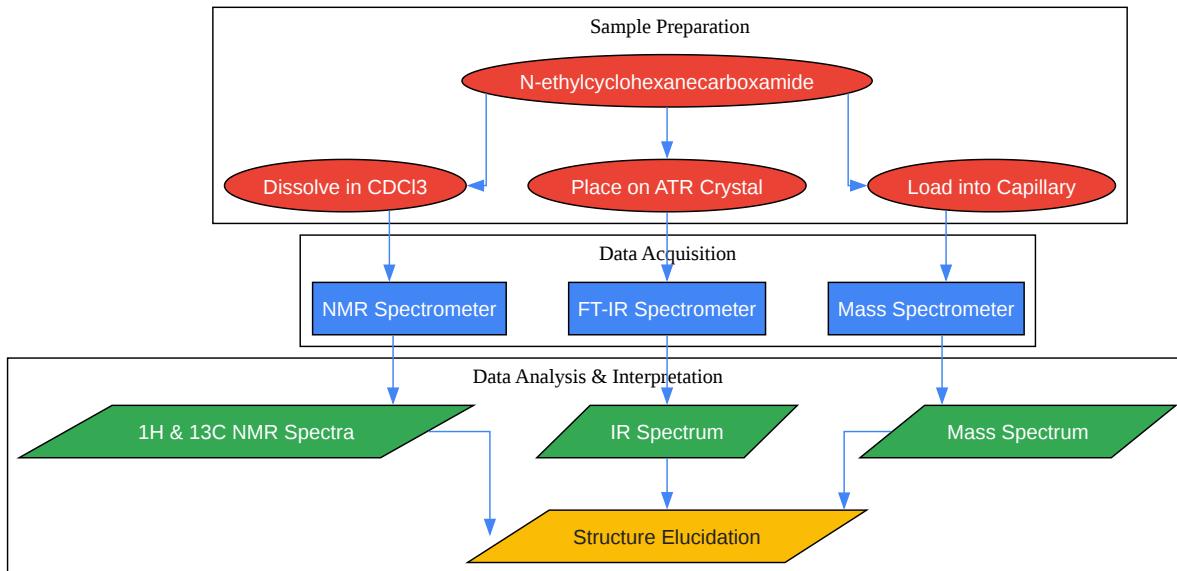
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of solid **N-ethylcyclohexanecarboxamide** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: FT-IR Spectrometer equipped with a universal ATR accessory
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

3.3. Mass Spectrometry (MS)

- Sample Introduction (Direct Insertion Probe):
 - Load a small amount of **N-ethylcyclohexanecarboxamide** into a capillary tube.
 - Insert the capillary tube into the direct insertion probe.
 - Introduce the probe into the high vacuum of the mass spectrometer's ion source.
 - Gradually heat the probe to volatilize the sample.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI)[2][3]
 - Electron Energy: 70 eV[2][3]
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Mass Range: m/z 40 - 400
 - Source Temperature: 200-250 °C
- Data Processing:
 - The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.
 - Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **N-ethylcyclohexanecarboxamide**.



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References

- 1. N-Ethylcyclohexanecarboxamide | C9H17NO | CID 19916600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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